molecular formula C18H14BrN3O4S2 B250147 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B250147
M. Wt: 480.4 g/mol
InChI Key: ICAJFEITEHJYNO-UHFFFAOYSA-N
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Description

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a bromine atom and a phenylsulfamoyl group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

Molecular Formula

C18H14BrN3O4S2

Molecular Weight

480.4 g/mol

IUPAC Name

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H14BrN3O4S2/c19-16-11-10-15(26-16)17(23)21-18(27)20-12-6-8-14(9-7-12)28(24,25)22-13-4-2-1-3-5-13/h1-11,22H,(H2,20,21,23,27)

InChI Key

ICAJFEITEHJYNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide apart is its combination of a brominated furan ring with a phenylsulfamoyl group, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.

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